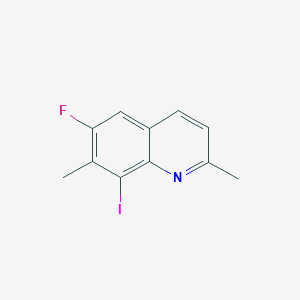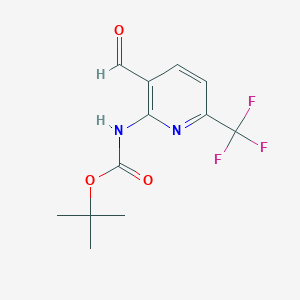
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
The synthesis of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-formyl-6-(trifluoromethyl)pyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate include:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a chloro group instead of a trifluoromethyl group, which can affect its reactivity and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a hydroxy group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C12H13F3N2O3 |
|---|---|
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
tert-butyl N-[3-formyl-6-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(6-18)4-5-8(16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
Clé InChI |
VBWQVCRAGCRZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


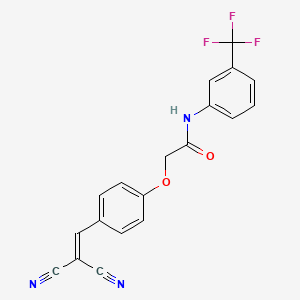
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)

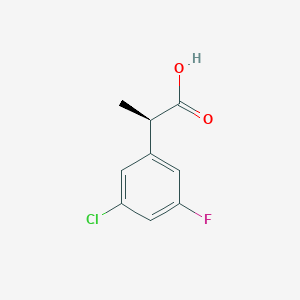

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B15227893.png)
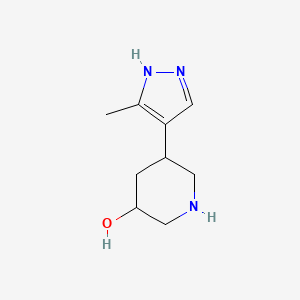
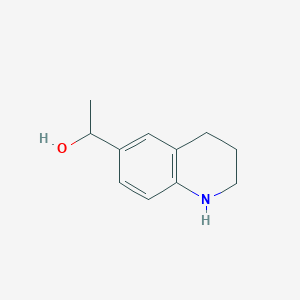
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
